molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7

2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid

Cat. No. B1531937
CAS RN: 1404638-56-7
M. Wt: 277.31 g/mol
InChI Key: JOLQZUFMEYJNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid” is a chemical compound with the molecular formula C15H19NO4. It is also known as "(2S)-2-{[(benzyloxy)carbonyl]amino}-4-pentenoic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1" . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid” is 277.31 g/mol. The storage temperature for similar compounds is typically between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives

This compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, indicating its role in producing stereoselective compounds. These derivatives are valuable in medicinal chemistry for the development of peptide mimetics and drug discovery (Davies, Fenwick, & Ichihara, 1997).

Inhibitors of Folate Metabolism

Research on the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, using intermediates related to "2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid", has contributed to understanding the role of the alpha-carboxyl grouping of the glutamate moiety in binding to dihydrofolate reductase. This work is crucial for designing inhibitors of folate metabolism, with implications for cancer therapy and the study of cell proliferation (Piper, Montgomery, Sirotnak, & Chello, 1982).

Biosynthesis Studies

In Aesculus californica, the biosynthesis of 2-amino-4-methylhex-4-enoic acid has been explored, with isoleucine identified as a crucial precursor. This research provides insights into the metabolic pathways of plants and the formation of specific amino acids, highlighting the compound's role in natural biosynthetic processes (Fowden & Mazelis, 1971).

Generation of Swiss Cheese Flavor Components

Investigations into the generation of flavor components in Swiss cheese have identified reactions between carbonyl compounds and amino acids, where derivatives similar to "2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid" play a part. This research is significant for understanding food chemistry and the development of flavor profiles (Griffith & Hammond, 1989).

Novel Cholinesterase Inhibitors

A library of novel compounds, including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, designed and synthesized for their potential as acetyl- and butyrylcholinesterase inhibitors, underscores the importance of this chemical framework in developing treatments for diseases like Alzheimer's (Kos et al., 2021).

properties

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQZUFMEYJNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 4
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.